molecular formula C15H20N2O7 B1527407 Boc-thr-onp CAS No. 28307-08-6

Boc-thr-onp

Cat. No.: B1527407
CAS No.: 28307-08-6
M. Wt: 340.33 g/mol
InChI Key: IURWBXFMOUSMJX-SKDRFNHKSA-N
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Description

Boc-thr-onp, also known as tert-butoxycarbonyl-L-threonine p-nitrophenyl ester, is a compound widely used in peptide synthesis. It is a derivative of threonine, an essential amino acid, and is often employed as an activated ester in peptide coupling reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a p-nitrophenyl (ONp) ester group, which facilitate its use in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-thr-onp is typically synthesized through the esterification of Boc-protected threonine with p-nitrophenol. The reaction involves the activation of the carboxyl group of Boc-threonine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the addition of p-nitrophenol . The reaction is usually carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the decomposition of the Boc group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

Boc-thr-onp primarily undergoes nucleophilic substitution reactions due to the presence of the activated ester group. The p-nitrophenyl ester is highly reactive towards nucleophiles, making it an excellent candidate for peptide bond formation .

Common Reagents and Conditions

    Nucleophiles: Amines, particularly the free α-amino group of amino acids or peptides.

    Conditions: The reactions are typically carried out in anhydrous solvents such as DMF or dichloromethane, often at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products

The primary product of the reaction between this compound and an amine is a peptide bond, resulting in the formation of a new peptide or peptide intermediate. The p-nitrophenol byproduct is usually removed through extraction or precipitation .

Scientific Research Applications

Boc-thr-onp is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a coupling reagent in solid-phase peptide synthesis (SPPS) to form peptide bonds efficiently.

    Biology: Facilitates the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and protein-protein interactions.

    Medicine: Employed in the synthesis of peptide-based drugs and therapeutic agents, including peptide hormones and enzyme inhibitors.

    Industry: Used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-thr-onp: Another commonly used protecting group in peptide synthesis, where Fmoc (9-fluorenylmethyloxycarbonyl) is used instead of Boc.

    Cbz-thr-onp: Uses the carbobenzoxy (Cbz) protecting group, which is more stable under certain conditions but requires stronger deprotection methods.

Uniqueness

Boc-thr-onp is unique due to its balance of stability and reactivity. The Boc group provides sufficient protection for the amino group while being easily removable under mild acidic conditions. This makes this compound particularly suitable for use in peptide synthesis where mild deprotection conditions are preferred .

Properties

IUPAC Name

(4-nitrophenyl) (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O7/c1-9(18)12(16-14(20)24-15(2,3)4)13(19)23-11-7-5-10(6-8-11)17(21)22/h5-9,12,18H,1-4H3,(H,16,20)/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURWBXFMOUSMJX-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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